molecular formula C9H19NO B8693665 2,2,6,6-Tetramethyl-piperidine 1-oxide CAS No. 5132-07-0

2,2,6,6-Tetramethyl-piperidine 1-oxide

Cat. No. B8693665
CAS RN: 5132-07-0
M. Wt: 157.25 g/mol
InChI Key: RVWUHFFPEOKYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658693B2

Procedure details

2,2,6,6-Tetramethylpiperidine-N-oxide (2.2 g, 14.2 mmol) and potassium bromide (8.5 g, 71 mmol) are added to a solution of racemic trans-tert-butyl N-[2-hydroxycyclopentyl]carbamate (75 g, 283 mmol) in dichloromethane (285 mL). The mixture is cooled to 5° C. with stirring. A freshly prepared ice cooled (5° C.) sodium hypochlorite aqueous solution (766 mL, 566 mmol, pH adjusted to 7.5-8 by addition of 10 g of solid potassium carbonate) is added with stirring to the reaction mixture while keeping the temperature below 5° C. The mixture is stirred at 5° C. for an additional 30 min. The reaction mixture is diluted with saturated aqueous sodium chloride solution (150 mL). The organic layer is separated and evaporated. The oily red residue is purified over a silica gel pad, eluting with EtOAc/hexanes (1/3) to obtain the title compound as a cream colored solid (43 g, 76%). 1H-NMR (300 MHz, DMSO-d6) δ 6.99 (d, 1H, NH), 3.76 (q, 1H), 1.63-2.31 (m, 6H), 1.37 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
285 mL
Type
solvent
Reaction Step Four
Quantity
2.2 g
Type
catalyst
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Br-].[K+].[OH:3][C@@H:4]1[CH2:8][CH2:7][CH2:6][C@H:5]1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13].Cl[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>ClCCl.[Cl-].[Na+].CC1(C)CCCC(C)(C)[NH+]1[O-]>[O:3]=[C:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15] |f:0.1,3.4,5.6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
solid
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
O[C@H]1[C@@H](CCC1)NC(OC(C)(C)C)=O
Name
Quantity
285 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.2 g
Type
catalyst
Smiles
CC1([NH+](C(CCC1)(C)C)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
with stirring to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at 5° C. for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily red residue is purified over a silica gel pad
WASH
Type
WASH
Details
eluting with EtOAc/hexanes (1/3)

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.